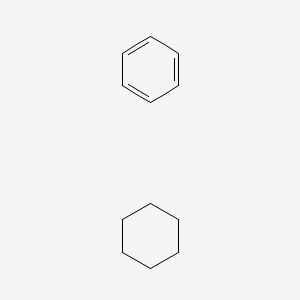

Benzene cyclohexane

Description

Properties

CAS No. |

639006-48-7 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

benzene;cyclohexane |

InChI |

InChI=1S/C6H12.C6H6/c2*1-2-4-6-5-3-1/h1-6H2;1-6H |

InChI Key |

WIRUZQNBHNAMAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC1.C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Thermodynamics of Benzene to Cyclohexane Conversion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of benzene (B151609) to cyclohexane (B81311) is a cornerstone reaction in the chemical industry, pivotal for the production of precursors for materials like nylon. While seemingly straightforward, the reaction C₆H₆ + 3H₂ → C₆H₁₂ is governed by a delicate interplay of thermodynamic and kinetic factors. This technical guide provides an in-depth analysis of the core thermodynamic principles that dictate the feasibility, spontaneity, and equilibrium position of this critical conversion.

Core Thermodynamic Principles

The conversion of benzene to cyclohexane is an exothermic and exergonic reaction, meaning it releases heat and proceeds spontaneously under standard conditions. The primary thermodynamic quantities that govern this transformation are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

-

Enthalpy Change (ΔH): The reaction is highly exothermic, with a standard enthalpy of hydrogenation of approximately -205 to -208 kJ/mol[1][2]. This significant release of energy is a primary driving force for the reaction. The stability of benzene, due to its aromaticity and resonance energy of about -152 kJ/mol, makes its heat of hydrogenation less exothermic than what would be expected for a hypothetical cyclohexatriene with three isolated double bonds[2][3][4].

-

Entropy Change (ΔS): The reaction involves the consumption of four moles of gas (one mole of benzene and three moles of hydrogen) to produce one mole of gaseous cyclohexane. This reduction in the number of gas molecules leads to a decrease in entropy, making the entropy change (ΔS) for the reaction negative. This negative entropy change opposes the spontaneity of the reaction.

-

Gibbs Free Energy Change (ΔG): The spontaneity of the reaction is determined by the Gibbs free energy change, calculated using the equation: ΔG = ΔH - TΔS. Despite the unfavorable negative entropy change, the large negative enthalpy change dominates at lower temperatures, resulting in a negative ΔG. This indicates that the reaction is thermodynamically favorable and proceeds spontaneously towards the formation of cyclohexane[5]. From a thermodynamic standpoint, cyclohexane is significantly more stable than the intermediate products like cyclohexene[5].

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for the reactants and the overall reaction under standard conditions (298.15 K and 1 atm).

| Parameter | Benzene (C₆H₆) (g) | Hydrogen (H₂) (g) | Cyclohexane (C₆H₁₂) (g) | Overall Reaction | Reference |

| Standard Enthalpy of Formation (ΔH°f) | +82.9 kJ/mol | 0 kJ/mol | -123.1 kJ/mol | [1][6] | |

| Standard Enthalpy of Reaction (ΔH°rxn) | -206.0 kJ/mol | [1] | |||

| Standard Gibbs Free Energy of Formation (ΔG°f) | +129.7 kJ/mol | 0 kJ/mol | +31.8 kJ/mol | ||

| Standard Gibbs Free Energy of Reaction (ΔG°rxn) | -97.9 kJ/mol | ||||

| Standard Molar Entropy (S°) | 269.2 J/(mol·K) | 130.7 J/(mol·K) | 298.2 J/(mol·K) | ||

| Standard Entropy of Reaction (ΔS°rxn) | -363.2 J/(mol·K) |

Note: Values for ΔG°rxn and ΔS°rxn are calculated from the standard formation data.

Influence of Temperature and Pressure

According to Le Chatelier's principle, changes in temperature and pressure will shift the equilibrium of the reaction.

-

Temperature: Since the hydrogenation of benzene is an exothermic reaction, an increase in temperature will shift the equilibrium to the left, favoring the reactants (benzene and hydrogen). Conversely, lower temperatures favor the formation of cyclohexane. However, from a kinetic standpoint, higher temperatures are required to overcome the activation energy of the reaction and achieve a reasonable reaction rate[7][8]. Therefore, industrial processes operate at a compromise temperature, typically between 150-300°C, to balance favorable kinetics with thermodynamic limitations[7][9].

-

Pressure: The forward reaction involves a decrease in the number of moles of gas (from 4 moles to 1 mole). Consequently, an increase in pressure will shift the equilibrium to the right, favoring the formation of cyclohexane. High-pressure conditions, often in the range of 10–35 bar, are therefore utilized in industrial settings to maximize the conversion to the desired product[10][11].

Reaction Pathway and Mechanism

The hydrogenation of benzene is not a single-step process but rather a sequential addition of hydrogen atoms. The most widely accepted mechanism is the Horiuti-Polanyi mechanism, which involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed benzene molecule on the catalyst surface[6].

References

- 1. brainly.com [brainly.com]

- 2. Given: Enthalpy of hydrogenation of benzene (C6H6) to cyclohexane (C6H12).. [askfilo.com]

- 3. Estimating the value of b from correlations with experimental data [chm.bris.ac.uk]

- 4. The enthalpy of hydrogenation of cyclohexene is `-119.5KJ` . If resonance energy of benzene is `-150.4KJMol^(-1)` , its enthalpy of hydrogenation would be [allen.in]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. fs.teledos.gr:2206 [fs.teledos.gr:2206]

- 7. Solved The hydrogenation of benzene to cyclohexane is an | Chegg.com [chegg.com]

- 8. aklectures.com [aklectures.com]

- 9. US6187980B1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]

- 10. fs.teledos.gr:2206 [fs.teledos.gr:2206]

- 11. Benzene - Wikipedia [en.wikipedia.org]

A Technical Guide to the Historical Progression of Benzene Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal historical research in benzene (B151609) hydrogenation. Tracing the evolution from early discoveries to modern catalytic systems, this document details the seminal experimental protocols, presents comparative quantitative data, and illustrates the logical progression of scientific thought that has shaped this fundamental chemical transformation.

The Dawn of Catalytic Hydrogenation: Sabatier and Senderens

The journey of benzene hydrogenation begins at the turn of the 20th century with the pioneering work of French chemists Paul Sabatier and Jean-Baptiste Senderens. Their development of catalytic hydrogenation using finely divided metals was a monumental leap in organic synthesis, earning Sabatier a share of the Nobel Prize in Chemistry in 1912.[1][2] Their breakthrough experiment in 1901, achieving the complete conversion of benzene to cyclohexane (B81311), laid the foundation for all subsequent research in this field.[1][2][3]

Experimental Protocol: Vapor-Phase Hydrogenation (c. 1901)

The method developed by Sabatier and Senderens was elegant in its simplicity, involving the passage of benzene vapor mixed with an excess of hydrogen over a heated, freshly prepared nickel catalyst.[1][4]

Catalyst Preparation: The active catalyst was described as "finely disintegrated nickel," prepared by the reduction of nickel oxide in situ.

-

Nickel (II) oxide (NiO) was placed within a horizontal glass or copper reaction tube.

-

The tube was heated to approximately 300-350°C.

-

A stream of pure, dry hydrogen gas was passed over the heated nickel oxide, reducing it to a highly active, fine gray powder of metallic nickel. This process was continued until no more water was observed exiting the tube.

Hydrogenation Procedure:

-

The freshly reduced nickel catalyst was maintained at the reaction temperature, typically between 150°C and 200°C.[1][4]

-

A stream of hydrogen gas was bubbled through liquid benzene to create a vapor mixture.

-

This vapor of benzene, along with a continuous excess of hydrogen, was directed into the reaction tube and over the nickel catalyst.[4]

-

The reaction is highly exothermic; temperature control was crucial to prevent side reactions or catalyst deactivation.

-

The products exiting the reaction tube were passed through a condenser to liquefy the cyclohexane, which was then collected. Sabatier reported obtaining nearly pure cyclohexane through this method.[1][2]

Advancements in Catalyst Technology

Following Sabatier's discovery, research focused on developing more active, stable, and versatile catalysts. This led to two major innovations in heterogeneous catalysis for benzene hydrogenation: high-pressure systems and the development of skeletal catalysts.

The Ipatieff Era: High-Pressure Hydrogenation

Vladimir Ipatieff, a Russian chemist, revolutionized catalysis by introducing the use of high-pressure steel autoclaves.[5] This innovation allowed for liquid-phase hydrogenations at elevated temperatures and pressures, significantly increasing reaction rates and enabling the hydrogenation of more stubborn substrates. Ipatieff's work demonstrated that metal oxides, such as nickel oxide, could serve as effective catalyst precursors under these more forceful conditions.

Raney® Nickel: The "Spongy" Catalyst

In 1926, American engineer Murray Raney developed a novel "skeletal" or "spongy" nickel catalyst that became an industrial workhorse.[6] By creating a high-surface-area nickel catalyst from a nickel-aluminum alloy, he provided a highly active and versatile alternative for liquid-phase hydrogenations under milder conditions than those used by Ipatieff.

The W-6 classification denotes a highly active form of Raney Nickel. The following protocol is adapted from detailed procedures in organic syntheses.[7]

Materials:

-

Raney Nickel-Aluminum Alloy (50/50 Ni/Al powder)

-

Sodium Hydroxide (B78521) (c.p. pellets)

-

Distilled Water

-

Ethanol (B145695) (95% and absolute)

Procedure:

-

Digestion: In a 2-liter Erlenmeyer flask equipped with a robust mechanical stirrer and a thermometer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets. Stir and cool the solution to 50°C in an ice bath.

-

Alloy Addition: While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Ni-Al alloy powder in small portions over 25-30 minutes. The temperature is controlled by the rate of alloy addition and the application of the ice bath.

-

Leaching: After the alloy addition is complete, allow the mixture to stand for 50 minutes, stirring occasionally. During this time, the temperature may rise to about 85°C.

-

Washing and Decantation: Carefully decant the supernatant liquid. Add 1 liter of distilled water, stir thoroughly, and allow the catalyst to settle. Decant the wash water. Repeat this washing and decanting process approximately 15 times, until the wash water is neutral to litmus (B1172312) paper.

-

Solvent Exchange: After the final water wash, wash the catalyst three times with 500 mL portions of 95% ethanol, followed by three washes with 500 mL portions of absolute ethanol to remove residual water.

-

Storage: The final, highly active W-6 Raney Nickel catalyst should be stored under an inert solvent like absolute ethanol at all times, as it is extremely pyrophoric when dry.[7]

The Rise of Homogeneous Catalysis: Wilkinson's Catalyst

A paradigm shift occurred with the development of homogeneous catalysis. In the 1960s, Sir Geoffrey Wilkinson introduced the rhodium-based complex, chlorotris(triphenylphosphine)rhodium(I), which became known as Wilkinson's catalyst.[8][9] This catalyst demonstrated remarkable efficiency and selectivity for the hydrogenation of alkenes and alkynes in solution under mild conditions (e.g., room temperature and 1 atm H₂).[10]

Application to Benzene: A Case of Aromatic Stability

Despite its high activity for olefins, Wilkinson's catalyst is famously ineffective for the hydrogenation of benzene under standard conditions.[10] The exceptional stability of the aromatic ring means that the catalyst, under mild temperatures and pressures, cannot overcome the activation energy required to disrupt the delocalized π-system. This limitation highlights the stark difference in reactivity between isolated double bonds and aromatic systems and underscores why more forcing conditions or different catalytic approaches are necessary for arene hydrogenation. Even under more forcing conditions, Wilkinson's catalyst generally does not facilitate benzene hydrogenation, often leading to catalyst decomposition instead.

Modern Era: Selectivity and Advanced Catalysts

Contemporary research has focused on achieving higher selectivity, particularly for the partial hydrogenation of benzene to cyclohexene (B86901), a valuable industrial intermediate. This has led to the development of sophisticated catalyst systems, with ruthenium emerging as a key metal.

Ruthenium-Based Catalysts for Partial Hydrogenation

Ruthenium catalysts, often supported on mixed metal oxides and used in multiphase systems, have shown great promise for selective hydrogenation. The use of additives and specific support materials is crucial for controlling the reaction pathway.

This protocol describes the preparation and use of a modern catalyst designed for the selective hydrogenation of benzene to cyclohexene.[1]

Catalyst Preparation (Incipient Wetness Impregnation):

-

Support Preparation: A lanthanum-zinc binary oxide support is prepared. The corresponding metal nitrates are co-precipitated, and the resulting solid is calcined in an oven, ramping from room temperature to 500°C and holding for 3 hours.

-

Impregnation: The calcined La₂O₃-ZnO support is impregnated with an aqueous solution of ruthenium(III) chloride (RuCl₃·3H₂O) to achieve the desired metal loading (e.g., 2 wt%).

-

Drying and Reduction: The impregnated support is dried overnight at 100°C. It is then activated (reduced) in a tube furnace under a hydrogen flow (e.g., 100 mL/min) at 400°C for 3 hours.

Hydrogenation Procedure (Batch Reactor):

-

Reactor Setup: The reaction is conducted in a high-pressure batch autoclave.

-

Charging Reactor: The reactor is charged with the prepared catalyst (e.g., 1.5-3.0 g), deionized water, benzene, and a small amount of an additive like sodium dicyanamide (B8802431) (NaDCA). A typical volume ratio is 2:1 for water to benzene.

-

Reaction Conditions: The autoclave is sealed, purged with H₂, and then pressurized to the desired level (e.g., 20 bar H₂). The mixture is heated to the reaction temperature (e.g., 150°C) and stirred vigorously (e.g., 800-1000 rpm) to ensure good mixing of the gas, organic, aqueous, and solid phases.

-

Analysis: The reaction progress is monitored by taking samples from the organic phase over time and analyzing them by gas chromatography to determine the conversion of benzene and the selectivity to cyclohexene and cyclohexane.

Quantitative Data Summary

The following tables summarize key quantitative data from the historical evolution of benzene hydrogenation, allowing for a direct comparison of different methodologies.

| Catalyst System | Catalyst | Temperature (°C) | Pressure | Phase | Yield of Cyclohexane | Reference |

| Sabatier & Senderens | Finely Divided Ni | 150 - 200 | Atmospheric | Vapor | Near Quantitative | [1][4] |

| High-Pressure (Ipatieff) | Nickel / Nickel Oxide | 200 - 225 | 50 bar | Liquid | High (Industrial Standard) | [5] |

| Raney Nickel | W-6 Raney Ni | 130 | 60 bar | Liquid | >99% Conversion | [11] |

| Supported Nickel | Ni on Silica Gel | 150 - 275 | 2.7 - 7.9 bar (25-100 psig) | Vapor | Variable (Kinetics Study) | [12] |

Table 1: Comparison of Catalytic Systems for Complete Hydrogenation of Benzene to Cyclohexane.

| Catalyst System | Catalyst | Temperature (°C) | Pressure (H₂) | Key Additive(s) | Benzene Conversion (%) | Cyclohexene Selectivity (%) | Reference |

| Modern Ruthenium | 2% Ru/La₂O₃-ZnO | 150 | 20 bar | NaDCA | ~36 | ~50 | [1] |

| Modern Ruthenium | Ru-Zn | 150 | 50 bar | NaOH (0.6 M) | 45.3 | 89.3 |

Table 2: Performance of Modern Ruthenium Catalysts in the Selective Partial Hydrogenation of Benzene.

Visualization of Methodologies and Logical Progression

The following diagrams, rendered in DOT language, illustrate the historical workflow and the logical evolution of benzene hydrogenation technology.

Diagrams

Caption: Workflow for Sabatier's pioneering vapor-phase hydrogenation of benzene.

Caption: Experimental workflow for the preparation of highly active W-6 Raney Nickel.

Caption: Logical evolution of key concepts in benzene hydrogenation research.

References

- 1. Paul Sabatier – The father of the chemical theory of catalysis [comptes-rendus.academie-sciences.fr]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of Benzene Versus Cyclohexane: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth comparison of the spectroscopic signatures of benzene (B151609) and cyclohexane (B81311). Due to their fundamental structural differences—benzene being a planar, aromatic compound with delocalized π-electrons and cyclohexane being a saturated, aliphatic, non-planar molecule—they exhibit distinct behaviors when analyzed by common spectroscopic techniques.[1] Understanding these differences is crucial for the unambiguous identification, differentiation, and quantification of these molecules in various scientific and industrial contexts. This document details the theoretical underpinnings and practical applications of Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in their analysis, complete with data summaries and experimental considerations.

Introduction: Structural Basis for Spectroscopic Differentiation

Benzene (C₆H₆) and cyclohexane (C₆H₁₂) are both six-membered carbon ring compounds, but their electronic and structural properties are fundamentally different. Benzene is an aromatic hydrocarbon characterized by a planar ring of sp² hybridized carbon atoms with a delocalized π-electron system.[2] This delocalization confers significant stability and unique chemical properties.[1] In contrast, cyclohexane (C₆H₁₂) is a saturated alicyclic hydrocarbon, or alkane, with sp³ hybridized carbon atoms connected exclusively by single bonds.[2] Its three-dimensional chair conformation is its most stable state.[3] These differences in hybridization, bonding, and electron distribution are the primary reasons for their distinct spectroscopic profiles.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The difference in bond types (C-C, C=C) and C-H bond hybridization between benzene and cyclohexane results in highly distinguishable IR spectra.

Benzene Analysis: The IR spectrum of benzene is defined by its aromaticity. Key features include:

-

Aromatic C-H Stretch: Aromatic C(sp²)-H bonds are stronger than aliphatic ones, causing them to absorb at higher wavenumbers, typically in the 3100-3000 cm⁻¹ region.[4][5]

-

C=C Ring Stretch: The delocalized π-system gives rise to a series of characteristic, often sharp, absorptions between 1620 and 1450 cm⁻¹.[4]

-

Out-of-Plane Bending: Strong absorptions resulting from the C-H bonds bending out of the plane of the ring are visible between 1000 and 675 cm⁻¹. The peak for unsubstituted benzene is found at 674 cm⁻¹.[4]

Cyclohexane Analysis: As a simple alkane, the IR spectrum of cyclohexane is less complex:

-

Aliphatic C-H Stretch: The C(sp³)-H bonds in cyclohexane absorb strongly in the 2960-2850 cm⁻¹ range, a region distinctly below the aromatic C-H stretch.[6][7]

-

CH₂ Bending (Scissoring): A characteristic absorption for the CH₂ groups occurs around 1450 cm⁻¹.

The most definitive diagnostic feature is the position of the C-H stretching absorption relative to 3000 cm⁻¹. Absorptions above this value indicate unsaturated or aromatic C-H bonds (benzene), while absorptions below indicate saturated, aliphatic C-H bonds (cyclohexane).[4]

Data Summary: IR Spectroscopy

| Feature | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |

|---|---|---|

| C-H Stretch | 3100 - 3000 cm⁻¹ (weak to medium)[4][6] | 2960 - 2850 cm⁻¹ (strong)[7] |

| C-C/C=C Stretch | 1620 - 1450 cm⁻¹ (medium, sharp)[4] | 1300 - 800 cm⁻¹ (variable)[7] |

| C-H Bend (Out of Plane) | ~675 cm⁻¹ (strong)[4] | N/A |

| CH₂ Bend (Scissoring) | N/A | ~1450 cm⁻¹ (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within a molecule. The presence of π-electrons in benzene makes it UV-active, while the absence of such electrons in cyclohexane renders it transparent in the conventional UV range.

Benzene Analysis: Benzene's delocalized π-system allows for π → π* electronic transitions upon absorption of UV radiation. This results in a characteristic absorption spectrum with a strong band (the E2 band) around 204 nm and a weaker, fine-structured band (the B band) centered around 255 nm.[8][9] The solvent can cause a slight shift in the absorption maxima.[10]

Cyclohexane Analysis: Cyclohexane only contains σ-bonds. The only possible electronic transitions are σ → σ*, which require very high energy.[9] These absorptions occur in the vacuum UV region (< 200 nm), meaning cyclohexane is effectively transparent and shows no absorption in the standard UV-Vis range (200-800 nm).[9] It is often used as a non-absorbing solvent for UV-Vis spectroscopy.

Data Summary: UV-Vis Spectroscopy

| Feature | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |

|---|---|---|

| Absorption Max (λₘₐₓ) | ~255 nm (π → π*)[8] | None (>200 nm)[9] |

| Molar Absorptivity (ε) | ~230 L mol⁻¹ cm⁻¹ at 255 nm | ~0 |

| Transition Type | π → π* | σ → σ*[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The magnetic environment in aromatic benzene is profoundly different from that in aliphatic cyclohexane.

Benzene Analysis:

-

¹H NMR: In the presence of an external magnetic field, the delocalized π-electrons of benzene circulate, creating a "ring current." This induced magnetic field strongly deshields the external protons, shifting their resonance far downfield to approximately 7.27 ppm.[11] As all six protons are chemically equivalent, the spectrum shows a single sharp peak (a singlet).[12][13]

-

¹³C NMR: The sp² hybridized carbons of benzene also experience the effects of the aromatic system and resonate at approximately 128.5 ppm.[11] Due to symmetry, all six carbons are equivalent, resulting in a single signal in the ¹³C NMR spectrum.

Cyclohexane Analysis:

-

¹H NMR: The protons in cyclohexane are in a saturated, aliphatic environment and are significantly shielded compared to benzene. At room temperature, the rapid "chair flip" of the ring averages the axial and equatorial proton environments. This makes all 12 protons appear chemically equivalent, resulting in a single sharp peak at approximately 1.4 ppm.

-

¹³C NMR: The sp³ hybridized carbons of cyclohexane are highly shielded and resonate far upfield at approximately 27 ppm. The rapid chair interconversion makes all six carbons equivalent, leading to a single signal.

Data Summary: NMR Spectroscopy

| Nucleus | Feature | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |

|---|---|---|---|

| ¹H | Chemical Shift (δ) | ~7.3 ppm[12][13] | ~1.4 ppm |

| Multiplicity | Singlet | Singlet |

| ¹³C | Chemical Shift (δ) | ~128 ppm[5][11] | ~27 ppm |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for determination of molecular weight and structural features.

Benzene Analysis: Benzene has a molecular weight of 78 amu. Its aromatic structure is exceptionally stable. Upon ionization in the mass spectrometer, the resulting molecular ion (M⁺•) at m/z = 78 is very resistant to fragmentation. Consequently, the molecular ion peak is typically the base peak (the most intense peak) in the spectrum.[14]

Cyclohexane Analysis: Cyclohexane has a molecular weight of 84 amu. The cyclohexane molecular ion (M⁺•) at m/z = 84 is not as stable as benzene's and readily undergoes fragmentation. A common fragmentation pathway is the loss of an ethene molecule (C₂H₄, 28 amu), leading to a prominent fragment ion at m/z = 56 (84 - 28).[14] Other smaller fragments from the aliphatic chain are also observed.

Data Summary: Mass Spectrometry

| Feature | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |

|---|---|---|

| Molecular Weight | 78 amu | 84 amu |

| Molecular Ion (M⁺•) | m/z = 78 (Base Peak)[14] | m/z = 84 |

| Major Fragment(s) | Minimal fragmentation | m/z = 56[14] |

| Fragmentation Pathway | Highly stable ring | Loss of C₂H₄ |

Experimental Protocols

A generalized workflow for spectroscopic analysis is crucial for obtaining reliable and reproducible data.

Protocol Details:

-

Sample Purity: Ensure samples are of high purity to avoid interference from contaminants. For GC-MS analysis, contaminants can affect peak shape and retention times.[15]

-

Solvent Selection: For solution-state analysis (UV-Vis, NMR), the solvent must not absorb in the region of interest and should be deuterated for NMR (e.g., CDCl₃). Cyclohexane itself is often used as a non-polar solvent for UV-Vis studies.[10]

-

IR Spectroscopy: Samples can be analyzed as neat liquids between salt (NaCl or KBr) plates, as a solution in a non-absorbing solvent like carbon tetrachloride (CCl₄), or as a gas.

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent to a concentration of 5-25 mg/mL. A reference standard like tetramethylsilane (B1202638) (TMS) is added to define 0 ppm.

-

UV-Vis Spectroscopy: Samples are dissolved in a UV-transparent solvent (like cyclohexane or ethanol) in a quartz cuvette. A blank spectrum of the pure solvent is taken first for background correction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For analyzing mixtures or volatile samples, GC-MS is ideal.

-

Column Selection: A non-polar or moderately polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (DB-5) phase, is typically recommended for separating benzene and cyclohexane.[15]

-

Chromatographic Conditions: An optimized temperature gradient program is essential. For example, start at a low temperature (e.g., 40°C) and gradually ramp up to ensure separation.

-

Ionization: Electron Ionization (EI) is commonly used, with the mass spectrometer scanning a range (e.g., m/z 35-300) to detect the molecular and fragment ions.[15]

-

Conclusion

The spectroscopic analysis of benzene and cyclohexane provides a classic illustration of how molecular structure dictates physical properties. Each major analytical technique—IR, UV-Vis, NMR, and MS—offers a unique and complementary perspective, allowing for their definitive differentiation. IR spectroscopy distinguishes between their C-H and C-C bond types, UV-Vis spectroscopy confirms the presence or absence of a π-electron system, NMR spectroscopy reveals the vast difference in the magnetic environments of their protons and carbons, and mass spectrometry reflects their respective molecular stabilities and fragmentation patterns. A combined, multi-technique approach, as outlined in the workflow, provides the most robust and unambiguous characterization for researchers, scientists, and drug development professionals.

References

- 1. difference.wiki [difference.wiki]

- 2. quora.com [quora.com]

- 3. proprep.com [proprep.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. echemi.com [echemi.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 13. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

A Comparative Analysis of Benzene and Cyclohexane: Physical and Chemical Properties for the Modern Researcher

An In-depth Technical Guide for Scientists and Drug Development Professionals

This whitepaper provides a comprehensive examination of the physical and chemical properties of two foundational six-carbon ring structures in organic chemistry: the aromatic hydrocarbon, benzene (B151609), and the cycloalkane, cyclohexane (B81311). While structurally similar, their distinct electronic configurations impart vastly different characteristics, influencing their applications, reactivity, and biological interactions. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a concise yet thorough comparison of these two critical compounds.

Core Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of benzene and cyclohexane is paramount for their safe handling, appropriate use in synthesis and analysis, and for predicting their behavior in biological systems. The following tables summarize key quantitative data for easy comparison.

Table 1: Physical Properties of Benzene and Cyclohexane

| Property | Benzene (C₆H₆) | Cyclohexane (C₆H₁₂) |

| Molar Mass | 78.11 g/mol | 84.16 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Aromatic, sweet | Mild, sweet, petroleum-like |

| Melting Point | 5.5 °C | 6.5 °C |

| Boiling Point | 80.1 °C | 80.7 °C |

| Density | 0.8765 g/cm³ (at 20 °C) | 0.7781 g/cm³ (at 20 °C) |

| Vapor Pressure | 10.0 kPa (at 25 °C)[1] | 10.4 kPa (at 25 °C)[1] |

| Solubility in Water | 1.79 g/L (at 15 °C)[2] | Slightly soluble |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone | Soluble in alcohol, ether, acetone |

| Refractive Index (n_D^20) | 1.5011 | 1.4266 |

| Viscosity | 0.604 cP (at 25 °C) | 0.894 cP (at 25 °C) |

| Specific Heat Capacity (C_p) | 134.8 J/(mol·K)[2] | 156.5 J/(mol·K) |

Table 2: Chemical Properties and Reactivity of Benzene and Cyclohexane

| Property | Benzene | Cyclohexane |

| Molecular Formula | C₆H₆ | C₆H₁₂ |

| Structure | Planar, hexagonal ring with delocalized π electrons | Non-planar, puckered "chair" conformation |

| Bonding | Aromatic, alternating single and double bonds (delocalized) | Saturated, all single C-C bonds |

| Reactivity | Undergoes electrophilic aromatic substitution; resistant to addition reactions | Relatively inert; undergoes free-radical substitution |

| Flammability | Highly flammable, burns with a sooty flame | Highly flammable |

| Aromaticity | Aromatic | Non-aromatic |

Experimental Protocols for Property Determination

Accurate and reproducible experimental data are the bedrock of scientific research. This section details standardized protocols for determining key physical properties of benzene and cyclohexane.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For both benzene and cyclohexane, which are liquids at room temperature, this determination requires cooling the sample.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (benzene or cyclohexane) is placed in a capillary tube, which is then sealed.

-

Apparatus: A melting point apparatus equipped with a cooling stage or a cryostat is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the melting point apparatus.

-

The sample is frozen by lowering the temperature of the stage.

-

Once completely solid, the temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first crystals begin to melt and the temperature at which the last crystal disappears are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow.

-

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid (benzene or cyclohexane) is placed in a small test tube or a distillation flask. A boiling chip is added to ensure smooth boiling.

-

Apparatus: A distillation apparatus or a Thiele tube setup is commonly used. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask or immersed in the heating bath of the Thiele tube.

-

Procedure:

-

The apparatus is assembled, and the sample is gently heated.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it becomes constant, indicating that the vapor and liquid are in equilibrium. This constant temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Apparatus: A pycnometer (a small glass flask with a precise volume) or a graduated cylinder and a balance are required.

-

Procedure using a Pycnometer:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid (benzene or cyclohexane), ensuring no air bubbles are present. The excess liquid is wiped from the outside.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

The temperature of the liquid should be recorded as density is temperature-dependent.

-

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Methodology:

-

Sample and Solvent Preparation: A known volume or mass of the solute (benzene or cyclohexane) is used. The primary solvent of interest is typically water, but other organic solvents can also be tested.

-

Procedure:

-

A measured amount of the solvent is placed in a test tube.

-

A small, measured amount of the solute is added.

-

The mixture is agitated (e.g., by vortexing or shaking) for a specific period.

-

The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble).

-

For quantitative determination, the concentration of the solute in the solvent can be measured using techniques like spectroscopy or chromatography after reaching equilibrium.

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used.

-

Procedure:

-

A few drops of the liquid sample (benzene or cyclohexane) are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

-

Signaling Pathways and Metabolism

The metabolism of benzene and cyclohexane in biological systems is a critical area of study, particularly in the context of toxicology and drug development. Their biotransformation pathways determine their detoxification or activation into toxic metabolites.

Benzene Metabolism

Benzene is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1.[3][4] The initial step is the oxidation of benzene to benzene oxide, which exists in equilibrium with its tautomer, oxepin.[3][4] From this point, the metabolic pathway branches, leading to a variety of metabolites.

This simplified diagram illustrates the major metabolic pathways of benzene. Benzene is first converted to benzene oxide. This reactive intermediate can then be converted to phenol, which can be further metabolized to hydroquinone and ultimately to the toxic metabolite, benzoquinone. Alternatively, benzene oxide can be hydrolyzed to catechol or undergo ring-opening to form muconic acid.

Cyclohexane Metabolism

The metabolism of cyclohexane is initiated by hydroxylation, a reaction also catalyzed by cytochrome P450 enzymes.[5] This initial step forms cyclohexanol, which is then further oxidized.

As shown in the diagram, cyclohexane is hydroxylated to cyclohexanol. Cyclohexanol is subsequently oxidized to cyclohexanone by dehydrogenase enzymes. Further oxidation of cyclohexanone, for instance by a monooxygenase, can lead to ring-opening and the formation of adipic acid, which can then be excreted.

Experimental Workflows for Analysis

The accurate identification and quantification of benzene and cyclohexane, whether in environmental samples, reaction mixtures, or biological matrices, are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.

HPLC Analysis of Benzene and Cyclohexane

This workflow outlines a general procedure for the analysis of benzene and cyclohexane using HPLC with a UV detector.

Methodology:

-

Sample Preparation:

-

The sample containing benzene and/or cyclohexane is collected.

-

The sample is filtered through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.

-

The sample is diluted with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the detector.

-

-

HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a pump, injector, column oven, a reverse-phase C18 column, and a UV detector is used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for separating aromatic hydrocarbons. The exact ratio can be optimized.

-

Injection: A specific volume of the prepared sample is injected into the HPLC system.

-

Separation: The components of the sample are separated on the C18 column based on their polarity. Benzene, being more polar than cyclohexane, will have a different retention time.

-

Detection: The UV detector is set to a wavelength where benzene absorbs (e.g., 254 nm). Cyclohexane does not have significant UV absorbance and would require a different detection method, such as a refractive index detector, if it needs to be quantified in the same run.

-

-

Data Analysis:

-

The detector output is recorded as a chromatogram, which shows peaks corresponding to the separated components.

-

The area under each peak is integrated.

-

The concentration of benzene in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

-

Conclusion

Benzene and cyclohexane, despite their similar six-carbon ring structures, exhibit profoundly different physical and chemical properties due to the presence of aromaticity in benzene. This guide has provided a detailed comparison of these properties, along with standardized experimental protocols for their determination and an overview of their metabolic pathways and analytical workflows. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for advancing research and ensuring the safe and effective use of these fundamental organic compounds.

References

The Dawn of a New Era in Organic Synthesis: A Technical Guide to the Discovery of Catalytic Hydrogenation of Benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of the catalytic hydrogenation of benzene (B151609) by French chemists Paul Sabatier and Jean-Baptiste Senderens. This breakthrough, which occurred at the turn of the 20th century, laid the foundation for modern catalytic organic synthesis and has had a profound and lasting impact on the chemical and pharmaceutical industries. This document provides a detailed account of the core scientific principles, experimental methodologies, and theoretical underpinnings of their pioneering work.

Introduction: The Challenge of Aromatic Saturation

Prior to the work of Sabatier and Senderens, the reduction of the highly stable benzene ring to cyclohexane (B81311) was a formidable challenge in organic chemistry. Existing methods for hydrogenation were often harsh, inefficient, and provided low yields. The discovery of a method for the direct addition of hydrogen to the benzene molecule under relatively mild conditions opened up a new world of possibilities for the synthesis of novel compounds and the modification of existing ones.

The breakthrough came in 1901 when Sabatier and Senderens demonstrated that finely divided nickel could effectively catalyze the gas-phase hydrogenation of benzene to cyclohexane with high efficiency.[1][2] This discovery was not a singular event but the culmination of systematic investigations into the catalytic properties of finely divided metals on various unsaturated organic compounds.

The Core Discovery: Sabatier and Senderens' Landmark Experiment

The pivotal experiments conducted by Sabatier and Senderens involved passing a vaporous mixture of benzene and an excess of hydrogen over a heated, freshly prepared nickel catalyst. Their success was contingent on the careful preparation of the catalyst and the precise control of reaction conditions.

Experimental Protocols

The following protocols are reconstructed based on the descriptions provided by Sabatier in his Nobel Lecture and subsequent analyses of his work.

2.1.1. Preparation of the Finely Divided Nickel Catalyst

The activity of the nickel catalyst was paramount to the success of the hydrogenation. Sabatier and Senderens developed a method to produce a highly active, finely divided nickel catalyst, which is a precursor to modern supported metal catalysts.

-

Starting Material: Nickel oxide (NiO) was used as the precursor for the active catalyst.

-

Reduction Process: The nickel oxide was placed within a horizontal glass or copper tube. A stream of pure, dry hydrogen gas was passed over the nickel oxide.

-

Heating: The tube containing the nickel oxide was gently heated. The reduction of nickel oxide to metallic nickel typically commences at around 250-300°C. Sabatier noted the importance of not overheating the catalyst during its preparation, as this could lead to a loss of activity.[1]

-

Activation: The reduction was continued until no more water was evolved, indicating the complete conversion of the oxide to the active metallic nickel. The resulting catalyst was a pyrophoric, gray-black powder of finely divided nickel.

-

In-situ Use: The freshly prepared catalyst was used immediately in-situ for the hydrogenation reaction to prevent deactivation by exposure to air.

2.1.2. Catalytic Hydrogenation of Benzene

The hydrogenation reaction was carried out in a continuous flow system.

-

Apparatus: A horizontal tube reactor, likely made of glass or copper, was used to house the nickel catalyst. The tube was heated externally by a furnace to maintain the desired reaction temperature. One end of the tube was connected to a system for generating a mixture of benzene vapor and hydrogen, while the other end was connected to a condenser to collect the reaction products.

-

Reactant Preparation: A stream of pure hydrogen gas was bubbled through liquid benzene, which was gently warmed to increase its vapor pressure. This created a continuous flow of a gaseous mixture of benzene and an excess of hydrogen.

-

Reaction Execution: The benzene and hydrogen vapor mixture was passed through the heated tube containing the freshly reduced nickel catalyst.

-

Product Collection: The gaseous stream exiting the reactor was passed through a condenser. The condensable product, cyclohexane, was collected as a liquid, while the unreacted hydrogen gas could be recycled or vented.

-

Purification: The collected liquid was then purified by distillation to isolate the cyclohexane.

Quantitative Data

While Sabatier and Senderens' initial publications were more descriptive, the following table summarizes the key quantitative parameters of their groundbreaking experiment on benzene hydrogenation.

| Parameter | Value/Range | Notes |

| Catalyst | Finely divided Nickel | Prepared by the reduction of nickel oxide with hydrogen. |

| Reactants | Benzene (vapor), Hydrogen (gas) | An excess of hydrogen was used. |

| Reaction Temperature | 150 - 200 °C | Sabatier noted that the optimal temperature was around 180°C for the complete conversion of benzene to cyclohexane.[1] |

| Pressure | Atmospheric | The experiments were conducted at ambient pressure. |

| Product | Cyclohexane | Near-quantitative conversion was achieved under optimal conditions. |

| Catalyst Deactivation | Observed with impurities | Sabatier noted that traces of sulfur compounds, such as thiophene (B33073) in the benzene, would "poison" the nickel catalyst and inhibit the reaction.[1] |

Theoretical Framework: Sabatier's Theory of Catalysis

Sabatier's contributions extended beyond the practical discovery of new reactions. He was a pioneer in the theoretical understanding of catalysis. He proposed a "chemical theory of catalysis," which stood in contrast to the prevailing physical theories of the time.

Sabatier's theory postulated the formation of unstable intermediate compounds between the catalyst and the reactants. In the case of hydrogenation, he suggested that the metal catalyst forms a temporary, unstable hydride. This activated hydrogen is then transferred to the unsaturated organic molecule.

Experimental Workflow and Logical Progression

Sabatier's discovery was a result of a logical progression of research, starting with simpler unsaturated molecules and moving towards the more challenging aromatic ring.

Conclusion and Impact

The discovery of the catalytic hydrogenation of benzene by Sabatier and Senderens was a watershed moment in organic chemistry. It provided a simple, efficient, and widely applicable method for the saturation of aromatic rings, a reaction that was previously fraught with difficulty. This work not only earned Paul Sabatier the Nobel Prize in Chemistry in 1912 but also laid the groundwork for the development of a vast array of catalytic processes that are central to the modern chemical and pharmaceutical industries. The principles of heterogeneous catalysis they established continue to guide the development of new catalysts and synthetic methodologies to this day. Their legacy is a testament to the power of systematic investigation and the profound impact that a single, well-designed experiment can have on the course of science and technology.

References

Theoretical Models of Benzene Reduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical models governing the reduction of benzene (B151609), a fundamental transformation in organic chemistry with significant implications for industrial synthesis and pharmaceutical development. The document delves into the mechanisms, kinetics, and experimental considerations of the primary reduction pathways, with a focus on catalytic hydrogenation and the Birch reduction. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental and computational methodologies are provided.

Catalytic Hydrogenation of Benzene

Catalytic hydrogenation is the most common method for the complete reduction of benzene to cyclohexane (B81311). This process typically requires high pressures and temperatures due to the aromatic stability of the benzene ring.[1][2][3] The reaction is highly exothermic and is catalyzed by various transition metals.

The Horiuti-Polanyi Mechanism

The most widely accepted theoretical model for the catalytic hydrogenation of benzene on metal surfaces is the Horiuti-Polanyi mechanism.[3][4][5] This model describes a stepwise pathway involving the sequential addition of adsorbed hydrogen atoms to the adsorbed benzene molecule.

The key steps of the Horiuti-Polanyi mechanism are:

-

Adsorption: Benzene and hydrogen molecules adsorb onto the catalyst surface.

-

Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the metal surface.

-

Stepwise Hydrogenation: Adsorbed hydrogen atoms are sequentially transferred to the adsorbed benzene ring, proceeding through various partially hydrogenated intermediates.

-

Desorption: The final product, cyclohexane, desorbs from the catalyst surface.

First-principles density functional theory (DFT) calculations have provided significant insights into this mechanism, particularly on platinum (Pt) surfaces.[4][5] These studies indicate that the reaction follows a dominant pathway, with specific activation energies for each hydrogenation step.

A diagram illustrating the stepwise Horiuti-Polanyi pathway for benzene hydrogenation is presented below.

Catalyst Systems and Quantitative Data

The choice of catalyst is critical for the efficiency of benzene hydrogenation. Metals such as platinum (Pt), palladium (Pd), nickel (Ni), and ruthenium (Ru) are commonly used, often supported on materials like carbon, alumina, or silica (B1680970).[6][7] DFT studies and experimental work have quantified the activation energies for the stepwise hydrogenation on a Pt(111) surface.

| Hydrogenation Step | Reactant | Product | Activation Energy (kJ/mol) on Pt(111) |

| 1 | C₆H₆ + H | C₆H₇ | ~75 |

| 2 | C₆H₇ + H | C₆H₈ | ~75 |

| 3 | C₆H₈ + H | C₆H₉ | ~75 |

| 4 | C₆H₉ + H | C₆H₁₀ | ~88 |

| 5 | C₆H₁₀ + H | C₆H₁₁ | ~104 |

| 6 | C₆H₁₁ + H | C₆H₁₂ | ~88 |

| Table 1: Activation energies for the stepwise hydrogenation of benzene on a Pt(111) surface, based on DFT calculations. The fifth hydrogenation step is often considered the rate-determining step.[4][5] |

The activity of different catalysts varies, with the relative activity at 100°C and 5.6 atm of hydrogen pressure being Pt > Ni > Pd.[6] The apparent activation energy is also catalyst-dependent, with values of 14.0, 5.8, and 2.3 kcal/mol reported for Ni, Co, and Pt catalysts on a silica support, respectively.[6]

| Catalyst | Support | Benzene Conversion (%) | Cyclohexane Selectivity (%) | Temperature (°C) |

| Ni | Al₂O₃ | 99.19 | High | 130 |

| Ni | SiO₂ | Lower | 75.26 (for benzene in toluene (B28343) mixture) | 130 |

| Ru-Zn | - | 75.4 | 12.4 (to cyclohexene) | 150 |

| Ru-Zn with NaOH | - | 45.3 | 89.3 (to cyclohexene) | 150 |

| Table 2: Comparative catalytic performance for benzene hydrogenation under various conditions.[7][8] |

Experimental Protocol: Catalytic Hydrogenation

The following provides a generalized methodology for the catalytic hydrogenation of benzene in a laboratory setting.

1. Catalyst Preparation (Example: Platinum on Carbon)

-

Support Preparation: Activated carbon is treated to create a suitable surface.

-

Impregnation: The carbon support is impregnated with a solution of a platinum precursor, such as chloroplatinic acid or monoethanolamine hydroxyl platinum salt.[9]

-

Reduction: The platinum precursor is reduced to metallic platinum nanoparticles on the carbon support. This can be achieved through chemical reduction with agents like sodium borohydride (B1222165) (NaBH₄) or through thermal reduction in a hydrogen atmosphere.[9]

-

Washing and Drying: The prepared catalyst is washed to remove any residual reagents and dried.

2. Hydrogenation Reaction

-

Reactor Setup: A high-pressure reactor (autoclave) is charged with the catalyst and the solvent (if any). The system is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

-

Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 30-100 atm) and heated to the target temperature (e.g., 70-150°C).[2][10] Benzene is then introduced.

-

Monitoring: The reaction is monitored by measuring hydrogen uptake over time.[11] Liquid samples can be periodically withdrawn for analysis.

3. Product Analysis

-

Sample Preparation: The reaction mixture is filtered to remove the catalyst.

-

Gas Chromatography (GC): The composition of the product mixture (benzene, cyclohexane, and any intermediates) is determined using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.[8][12]

-

Quantification: The conversion of benzene and the selectivity to cyclohexane are calculated based on the peak areas from the GC analysis.

The following diagram illustrates a typical experimental workflow for a catalytic hydrogenation study.

Birch Reduction

The Birch reduction is a dissolving-metal reduction that converts aromatic rings into 1,4-cyclohexadienes.[13][14][15] This method offers a pathway to partially hydrogenated products, which is in contrast to catalytic hydrogenation that typically leads to complete saturation. The reaction is carried out using an alkali metal (e.g., sodium, lithium, or potassium) dissolved in liquid ammonia (B1221849), with an alcohol (e.g., ethanol (B145695) or t-butanol) as a proton source.[16][17]

Theoretical Model: Radical Anion Mechanism

The mechanism of the Birch reduction involves the transfer of solvated electrons from the alkali metal to the benzene ring.[1][13][14] This process generates a radical anion, which is a key intermediate.

The steps of the Birch reduction mechanism are as follows:

-

Electron Transfer: A solvated electron is transferred from the alkali metal to the benzene ring, forming a radical anion.

-

Protonation: The radical anion is protonated by the alcohol, forming a cyclohexadienyl radical.

-

Second Electron Transfer: A second electron is transferred to the cyclohexadienyl radical, forming a cyclohexadienyl anion.

-

Second Protonation: The cyclohexadienyl anion is protonated by the alcohol to yield the final 1,4-cyclohexadiene (B1204751) product.

The regioselectivity of the Birch reduction is influenced by the substituents on the benzene ring. Electron-donating groups generally result in the substituent remaining on a double bond in the product, while electron-withdrawing groups tend to be on a saturated carbon.[14]

A diagram of the Birch reduction mechanism is shown below.

Experimental Protocol: Birch Reduction

The following is a representative procedure for performing a Birch reduction in the laboratory.[16]

1. Reaction Setup

-

A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Liquid ammonia is condensed into the flask at -78°C (dry ice/acetone bath).

2. Reaction Execution

-

Small pieces of an alkali metal (e.g., lithium) are added to the liquid ammonia until a persistent blue color is observed, indicating the presence of solvated electrons.

-

A solution of benzene in a suitable solvent (e.g., THF) is added dropwise to the reaction mixture.

-

After a period of stirring, an alcohol (e.g., t-butanol) is added to serve as the proton source.

-

The reaction is stirred for several hours at -78°C.

3. Work-up and Product Isolation

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate as the mixture warms to room temperature.

-

The remaining aqueous slurry is extracted with an organic solvent (e.g., MTBE).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

The product can be purified by distillation or chromatography.

Computational Methodologies: Density Functional Theory (DFT)

DFT has become an indispensable tool for elucidating the mechanisms of benzene reduction.[2][4][18] It allows for the calculation of the electronic structure of molecules and materials, providing insights into reaction energies, activation barriers, and the geometries of intermediates and transition states.

A typical DFT workflow for studying benzene hydrogenation on a catalyst surface involves:

-

Model Building: A model of the catalyst surface (e.g., a Pt(111) slab) and the adsorbate molecules (benzene, hydrogen, and intermediates) is constructed.

-

Geometry Optimization: The positions of the atoms are optimized to find the most stable adsorption geometries.

-

Energy Calculations: The total energies of the reactants, intermediates, products, and transition states are calculated.

-

Reaction Pathway Analysis: The minimum energy pathway for the reaction is determined, and the activation barriers for each elementary step are calculated.

-

Microkinetic Modeling: The DFT-calculated energies can be used as input for microkinetic models to simulate reaction rates and selectivities under different conditions, allowing for direct comparison with experimental data.[19][20]

The following diagram outlines the logical workflow for a DFT and microkinetic modeling study.

Conclusion

The reduction of benzene is governed by well-defined theoretical models, primarily the Horiuti-Polanyi mechanism for catalytic hydrogenation and the radical anion mechanism for the Birch reduction. Computational methods, particularly DFT, have been instrumental in refining these models and providing quantitative insights into reaction energetics. A thorough understanding of these theoretical frameworks, combined with detailed experimental protocols, is essential for the rational design of new catalysts and synthetic methodologies in both industrial and pharmaceutical research. The data and workflows presented in this guide offer a foundational resource for professionals engaged in this critical area of chemical science.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fs.teledos.gr:2206 [fs.teledos.gr:2206]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN103551142A - Preparation method of Pt-C (platinum-carbon) catalyst for nitrobenzene hydrogenation - Google Patents [patents.google.com]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. rsc.org [rsc.org]

- 12. sid.ir [sid.ir]

- 13. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. byjus.com [byjus.com]

- 16. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. Birch reduction - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Ab initio coverage-dependent microkinetic modeling of benzene hydrogenation on Pd(111) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. Achieving Theory–Experiment Parity for Activity and Selectivity in Heterogeneous Catalysis Using Microkinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Ab Initio Reaction Path Analysis of Benzene Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction pathways of benzene (B151609) hydrogenation, primarily focusing on insights derived from ab initio computational studies. The content is structured to offer a comprehensive understanding of the underlying mechanisms, energetics, and methodologies employed in this field of research, which is crucial for applications ranging from industrial catalysis to the synthesis of pharmaceutical precursors.

Introduction

The hydrogenation of benzene to cyclohexane (B81311) is a fundamental catalytic reaction with significant industrial importance, particularly in the production of nylon precursors and the reduction of aromatic content in fuels.[1] Understanding the intricate reaction mechanism at a molecular level is paramount for the rational design of more efficient and selective catalysts. Ab initio calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools to elucidate the complex reaction networks, identify key intermediates and transition states, and quantify the energetic landscape of the reaction.[1][2] This guide summarizes the key findings from these computational studies, with a focus on the reaction on platinum, palladium, and nickel surfaces.

The Dominant Reaction Mechanism: A Stepwise Hydrogen Addition

Computational studies have consistently shown that the hydrogenation of benzene on transition metal surfaces, such as Pt(111), follows a Horiuti-Polanyi mechanism.[1][3][4] This mechanism involves the sequential addition of adsorbed hydrogen atoms to the benzene molecule. While a multitude of reaction pathways are theoretically possible—approximately 180 considering the reduced symmetry of the adsorbed species—a dominant reaction path with the lowest energy barriers has been identified.[1][5]

A key finding is that the hydrogenation preferentially occurs at the meta position relative to an existing methylene (B1212753) group on the ring.[1][3][4] This preferred pathway dictates that intermediates like cyclohexadiene and cyclohexene (B86901) are, at best, minor products, as they are not formed along this dominant route.[1][2] The primary and most stable product that desorbs from the catalyst surface is cyclohexane.[1][2]

Quantitative Energetics of the Reaction Pathway

The energy profile of the dominant reaction pathway is characterized by a series of activation barriers for the sequential addition of six hydrogen atoms. The quantitative data, primarily from DFT calculations, provides a detailed picture of the reaction kinetics and helps in identifying the rate-determining step.

Table 1: Activation Energies and Reaction Enthalpies for Benzene Hydrogenation on Pt(111)

| Hydrogenation Step | Reactant | Product | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| 1 | C₆H₆ + H | C₆H₇ | ~75 | +10 |

| 2 | C₆H₇ + H | C₆H₈ | ~75 | - |

| 3 | C₆H₈ + H | C₆H₉ | ~75 | - |

| 4 | C₆H₉ + H | C₆H₁₀ | ~88 | - |

| 5 | C₆H₁₀ + H | C₆H₁₁ | 104 | - |

| 6 | C₆H₁₁ + H | C₁₂H₁₂ | ~88 | - |

| Data sourced from first-principles density functional theory calculations on Pt(111).[1][2][3][4] The reaction enthalpy for the first step is provided; subsequent enthalpies are part of the overall exothermic reaction. |

Table 2: Comparative Activation Barriers for the Initial Hydrogenation Step on Different Metal Surfaces

| Metal Surface | Reaction | Activation/Free Energy Barrier |

| Pt(111) | C₆H₆ + H → C₆H₇ | ~75 kJ/mol |

| Ni(111) | C₆H₆ + H → C₆H₇ | 0.7 eV (~67.5 kJ/mol) |

| Pd(111) | C₆H₆ + H → C₆H₇ | 0.96 eV (~92.6 kJ/mol) at 450 K |

| This table provides a comparative view of the initial and often rate-limiting hydrogenation step on different catalytically active surfaces.[1][6][7] |

The highest activation barrier on Pt(111) is observed for the fifth hydrogenation step (104 kJ/mol), suggesting this is the rate-determining step of the overall reaction.[1][2][3][4] This high barrier is attributed to a significant C-H···Pt interaction in the adsorbed 1,2,3,5-tetrahydrobenzene intermediate, which stabilizes the reactant state and thus increases the energy required to reach the transition state.[1][2][4]

Methodologies: Computational and Experimental Protocols

The insights presented in this guide are predominantly the result of sophisticated computational chemistry techniques, often corroborated by surface science experiments.

A typical ab initio investigation of the benzene hydrogenation pathway involves the following steps:

-

Model Construction: The catalytic surface is modeled using a slab representation with periodic boundary conditions (e.g., a Pt(111) surface). Adsorbed molecules (benzene, hydrogen, and intermediates) are placed on this slab.

-

Electronic Structure Calculations: First-principles DFT calculations are performed to determine the electronic structure and total energy of the system. Common approaches include:

-

Functionals: Generalized Gradient Approximation (GGA) functionals such as the Becke-Perdew (BP86) or the Perdew-Burke-Ernzerhof (PBE) are frequently used.[3][6] Van der Waals corrections (e.g., vdW-DF or Grimme's D3) are often included to accurately describe the non-covalent interactions between the adsorbate and the surface.[6][8]

-

Basis Sets: Plane-wave basis sets are commonly employed in conjunction with pseudopotentials to describe the core electrons.[7]

-

-

Adsorption Site and Energy Determination: The most stable adsorption geometries and corresponding adsorption energies for benzene and all reaction intermediates are determined by placing the molecules at various high-symmetry sites on the surface and optimizing their geometry.

-

Reaction Path and Transition State Search:

-

The reaction path is initially mapped by performing a series of calculations along a linear transit between the identified reactant and product states.[1]

-

This initial path is then refined using more advanced methods to locate the exact transition state structure, which is a first-order saddle point on the potential energy surface. The Dimer method is one such technique used for this purpose.[8]

-

Vibrational frequency analysis is performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

-

While this guide focuses on ab initio analysis, experimental validation is crucial. Key experimental techniques include:

-

Surface Science Studies: Techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS) and Temperature Programmed Desorption (TPD) can be used under ultra-high vacuum conditions to study the adsorption and reaction of benzene on single-crystal metal surfaces, providing data to compare with theoretical predictions.

-

Catalyst Screening: For industrial applications, catalyst performance is evaluated in pilot plants using fixed-bed reactors.[9] An experimental protocol for screening would typically involve:

-

Catalyst Preparation: Synthesis of the catalyst material (e.g., nickel-based catalysts).[9]

-

Reactor Setup: A fixed-bed reactor operating at elevated temperatures and pressures.[10]

-

Reaction Conditions: Control of parameters such as Liquid Hourly Space Velocity (LHSV), H₂/hydrocarbon ratio, and temperature.[9]

-

Product Analysis: Gas chromatography (GC) or other analytical techniques to determine the conversion of benzene and the selectivity towards cyclohexane and other products.

-

-

In-situ Spectroscopy: Advanced techniques like in-situ Nuclear Magnetic Resonance (NMR) (e.g., ¹H MAS and ¹³C CPMAS NMR) and Extended X-ray Absorption Fine Structure (EXAFS) can provide structural information about the catalyst and adsorbed species under reaction conditions.[11]

Visualizing the Reaction Pathway and Computational Workflow

Diagrammatic representations are essential for understanding the complex relationships in reaction networks and computational methodologies.

Caption: Dominant reaction pathway for benzene hydrogenation.

Caption: Workflow for ab initio reaction path analysis.

Conclusion

Ab initio reaction path analysis has provided profound insights into the mechanism of benzene hydrogenation. The identification of the dominant Horiuti-Polanyi-type pathway, the quantification of activation barriers for each elementary step, and the pinpointing of the rate-determining step are critical achievements of computational catalysis. This knowledge is invaluable for the rational design of new catalysts with improved activity and selectivity, not only for benzene hydrogenation but for a wide range of chemical transformations relevant to the pharmaceutical and chemical industries. The synergy between detailed computational modeling and targeted experimental validation will continue to drive innovation in this important field.

References

- 1. fs.teledos.gr:2206 [fs.teledos.gr:2206]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ab initio reaction path analysis of benzene hydrogenation to cyclohexane on Pt(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. Modeling of a Real-Life Industrial Reactor for Hydrogenation of Benzene Process [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Early Transition Metal Precursors for Benzene Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of benzene (B151609) to cyclohexane (B81311) is a fundamental industrial process, crucial for the production of precursors for materials like nylon and for the upgrading of fuel stocks. While noble metals have traditionally dominated this field, there is a growing interest in developing catalysts based on more abundant and cost-effective early transition metals. This guide provides a comprehensive overview of recent advancements in the use of organometallic early transition metal precursors for benzene hydrogenation, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Catalytic Performance of Early Transition Metal Precursors

Recent studies have demonstrated the remarkable potential of well-defined organometallic complexes of early transition metals as pre-catalysts for the hydrogenation of benzene. These precursors, typically from Group 4 (Titanium, Zirconium, Hafnium) and Group 5 (Vanadium, Niobium, Tantalum) of the periodic table, exhibit high catalytic activity under relatively mild conditions. The performance of several key precursors is summarized below.

Group 4 Metal Precursors

Organometallic complexes of the form [M(CH₂tBu)₄], where M is Ti, Zr, or Hf, have been investigated as pre-catalysts for benzene hydrogenation.[1][2] Among these, the hafnium-based precursor has shown the highest activity.

| Precursor | Metal | Temperature (°C) | Pressure (psi H₂) | Initial TOF (mol C₆H₆ mol M⁻¹ h⁻¹) | Conversion (%) | Time (h) |

| [Ti(CH₂tBu)₄] | Ti | 120 | 400 | 28 | 10 | 4 |

| [Zr(CH₂tBu)₄] | Zr | 120 | 400 | 691 | >99 | 3.2 |

| [Hf(CH₂tBu)₄] | Hf | 120 | 400 | 1155 | >99 | 2.4 |

Table 1: Catalytic performance of Group 4 metal precursors for benzene hydrogenation. Data sourced from Cummins et al., Catalysis Science & Technology, 2024.[1][2]

Group 5 Metal Precursors

For Group 5, a vanadium complex and dinuclear niobium and tantalum complexes have been evaluated. The niobium precursor, in particular, demonstrates excellent catalytic activity, comparable to the most active Group 4 precursor.[1][2]

| Precursor | Metal | Temperature (°C) | Pressure (psi H₂) | Initial TOF (mol C₆H₆ mol M⁻¹ h⁻¹) | Conversion (%) | Time (h) |

| [V(CH₂SiMe₃)₃(THF)] | V | 120 | 400 | 13 | 5 | 4 |

| [Nb₂(μ₂-CSiMe₃)₂(CH₂SiMe₃)₄] | Nb | 120 | 400 | 1055 | >99 | 2.1 |

| [Ta₂(μ₂-CSiMe₃)₂(CH₂SiMe₃)₄] | Ta | 120 | 400 | 177 | 44 | 4 |

Table 2: Catalytic performance of Group 5 metal precursors for benzene hydrogenation. Data sourced from Cummins et al., Catalysis Science & Technology, 2024.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections outline the synthesis of the pre-catalysts and the general procedure for benzene hydrogenation experiments.

Synthesis of Pre-catalysts

Synthesis of [M(CH₂tBu)₄] (M = Ti, Zr, Hf)

These homoleptic neopentyl complexes can be synthesized via a salt metathesis reaction between the corresponding metal tetrachloride and neopentyllithium (B1624585).

General Procedure:

-

A solution of neopentyllithium in a suitable solvent (e.g., pentane (B18724) or diethyl ether) is prepared.

-

The metal tetrachloride (TiCl₄, ZrCl₄, or HfCl₄) is dissolved in the same solvent and cooled to a low temperature (e.g., -78 °C).

-

The neopentyllithium solution is added dropwise to the cooled metal chloride solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The resulting mixture is filtered to remove the lithium chloride byproduct.

-

The solvent is removed under vacuum, and the product is purified by crystallization or sublimation to yield the desired [M(CH₂tBu)₄] complex.

Synthesis of [V(CH₂SiMe₃)₃(THF)]

This vanadium(III) complex can be prepared by the reaction of VCl₃(THF)₃ with (trimethylsilyl)methyllithium (B167594).

Procedure:

-

VCl₃(THF)₃ is suspended in diethyl ether and cooled to a low temperature.

-

A solution of (trimethylsilyl)methyllithium in pentane is added dropwise to the suspension.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

After filtration to remove LiCl, the solvent is removed under vacuum to yield the product.

Synthesis of [M₂(μ₂-CSiMe₃)₂(CH₂SiMe₃)₄] (M = Nb, Ta)

These dinuclear complexes featuring bridging alkylidyne ligands are synthesized from the corresponding metal pentachlorides.

General Procedure:

-

A solution of (trimethylsilyl)methyllithium is prepared in pentane.

-

The metal pentachloride (NbCl₅ or TaCl₅) is suspended in pentane and cooled.

-

The (trimethylsilyl)methyllithium solution is added slowly to the metal chloride suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred.

-

The mixture is filtered, and the solvent is removed in vacuo.

-

The product is purified by crystallization from a suitable solvent.

Benzene Hydrogenation Reaction

The catalytic testing is typically performed in a high-pressure reactor system.

General Procedure:

-

In an inert atmosphere glovebox, a glass liner is charged with the pre-catalyst and the substrate (benzene).

-

The glass liner is inserted into a high-pressure stainless-steel reactor.

-

The reactor is sealed and purged with hydrogen gas multiple times.

-

The reactor is heated to the desired reaction temperature (e.g., 120 °C).

-

The reactor is then pressurized with hydrogen to the desired pressure (e.g., 400 psi).

-

The reaction is monitored by measuring hydrogen uptake over time.

-

Upon completion, the reactor is cooled, depressurized, and the reaction mixture is analyzed (e.g., by NMR or GC) to determine conversion and selectivity.

Mechanistic Considerations and Visualization